molecular formula C20H15N3O3 B352258 2-(naphthalen-2-yloxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide CAS No. 81215-46-5

2-(naphthalen-2-yloxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Cat. No.: B352258
CAS No.: 81215-46-5
M. Wt: 345.4g/mol
InChI Key: KVJZDDTYDVBSJJ-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The compound 2-(naphthalen-2-yloxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide (CAS: 81215-46-5) emerged from efforts to synthesize hybrid molecules combining naphthalene and indole moieties, which are pharmacologically significant scaffolds. Early reports of its synthesis appear in studies focusing on anti-inflammatory and antibacterial agents, where hydrazone derivatives of isatin were prioritized for their bioactivity. The compound gained attention after structural optimization efforts in the 2010s, particularly for its potential in targeting apoptosis-related pathways.

Chemical Classification and Nomenclature

Classified as a hydrazone, this compound derives from the condensation of 2-(naphthalen-2-yloxy)acetohydrazide with isatin (indoline-2,3-dione). Its IUPAC name is N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide. The (3E) designation specifies the E-configuration of the hydrazone bond, critical for its geometric isomerism.

Structural Features and Molecular Architecture

The molecule features:

  • A naphthalen-2-yloxy group linked via an acetohydrazide bridge to an indolin-2-one moiety.
  • Conjugation between the hydrazone (-NH-N=) group and the indole carbonyl, enabling π-electron delocalization.
  • Planar regions from the naphthalene and indole rings, with torsional flexibility at the ether (-O-) and hydrazone linkages.

Molecular Structure

SMILES: O=C(NN=C1C(NC2=C1C=CC=C2)=O)COC3=CC=C4C=CC=CC4=C3  

Figure 1: SMILES representation highlighting functional groups.

Physicochemical Properties

Molecular Formula and Weight

  • Formula : C₂₀H₁₅N₃O₃
  • Molecular Weight : 345.35 g/mol.

Solubility Parameters

  • Soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.
  • Limited solubility in water (<0.1 mg/mL at 25°C), attributed to hydrophobic naphthalene and indole groups.

Stability Profile and Degradation Pathways

  • Stable under inert conditions but susceptible to hydrolysis in acidic/basic media, cleaving the hydrazone bond.
  • Photodegradation observed under UV light (λ > 300 nm), forming naphthoquinone and isatin derivatives.

Structural Isomerism and Conformational Analysis

  • Geometric Isomerism : The (3E) configuration stabilizes the molecule via intramolecular hydrogen bonding (N-H···O=C), as confirmed by X-ray crystallography in analogous hydrazones.
  • Conformational Flexibility : The naphthalene-oxyacetamide chain adopts a staggered conformation to minimize steric hindrance, while the indole ring remains planar.

Comparative Analysis with Related Hydrazone Derivatives

Property This Compound SI-4 CHEMBL224915
Molecular Weight 345.35 g/mol 345.35 g/mol 347.3 g/mol
Bioactivity Anti-inflammatory Antibacterial Anticancer
Hydrazone Configuration E E Z
Solubility in DMSO >10 mg/mL >10 mg/mL <5 mg/mL

Table 1: Comparative analysis with structurally related hydrazones.

The E-configuration in this compound enhances binding to hydrophobic enzyme pockets compared to Z-isomers, as demonstrated in molecular docking studies. Unlike CHEMBL224915, which incorporates a tetrazole ring for enhanced polarity, this compound relies on naphthalene’s lipophilicity for membrane permeability.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-18(12-26-15-10-9-13-5-1-2-6-14(13)11-15)22-23-19-16-7-3-4-8-17(16)21-20(19)25/h1-11,21,25H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJZDDTYDVBSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N=NC3=C(NC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-(Naphthalen-2-yloxy)acetohydrazide with Isatin Derivatives

Step 1: Synthesis of 2-(Naphthalen-2-yloxy)acetohydrazide

  • Reactants : Ethyl 2-(naphthalen-2-yloxy)acetate and hydrazine hydrate.

  • Conditions : Reflux in ethanol (6–8 h, 70–80°C).

  • Yield : 76–88%.

  • Mechanism : Nucleophilic acyl substitution followed by hydrazide formation.

Step 2: Condensation with Isatin

  • Reactants : 2-(Naphthalen-2-yloxy)acetohydrazide and isatin (1-methyl-2-oxoindolin-3-ylidene).

  • Conditions : Reflux in ethanol or methanol (2–4 h, 75–80°C) with catalytic acetic acid.

  • Yield : 65–78%.

  • Key Data :

    ParameterValueSource
    Reaction Time2–4 h
    Temperature75–80°C
    SolventEthanol/Methanol
    CatalystAcetic acid (2–5 mol%)

Alternative Pathway via Azide Coupling

Step 1: Preparation of Azide Intermediate

  • Reactants : 2-(Naphthalen-2-yloxy)acetyl chloride and sodium azide.

  • Conditions : Stirring in THF (0°C, 1 h).

  • Yield : 82%.

Step 2: Coupling with Isatin Hydrazones

  • Reactants : Azide intermediate and 1-methyl-2-oxoindolin-3-ylidene hydrazone.

  • Conditions : Cu(I)-catalyzed click reaction (room temperature, 12 h).

  • Yield : 58–64%.

Optimization Strategies

Solvent Systems

  • Polar Protic Solvents (e.g., ethanol, methanol): Enhance reaction rates via hydrogen bonding (yield: 70–78%).

  • Aprotic Solvents (e.g., DMF, THF): Used for azide coupling, improving solubility of intermediates.

Catalysts

  • Acid Catalysis : Acetic acid or HCl accelerates imine formation (turnover frequency: 12 h⁻¹).

  • Metal Catalysts : Cu(I) or Yb(III) triflate improves azide-alkyne cycloaddition efficiency (TOF: 8–10 h⁻¹).

Temperature Control

  • Low-Temperature Azide Formation : Prevents decomposition (0–5°C).

  • High-Temperature Condensation : Ensures complete hydrazone formation (75–80°C).

Analytical Characterization

4.1. Spectroscopic Data

  • IR (KBr) :

    • ν(N–H): 3280–3310 cm⁻¹.

    • ν(C=O): 1680–1700 cm⁻¹ (amide I).

    • ν(C=N): 1610–1630 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 11.32 (s, 1H, NH).

    • δ 8.30–7.20 (m, 10H, naphthalene/indole).

    • δ 4.85 (s, 2H, OCH₂CO).

  • ¹³C NMR :

    • δ 170.5 (C=O), 161.2 (C=N), 134.5–122.0 (aromatic).

4.2. X-ray Crystallography

  • Space Group : P2₁2₁2₁ (orthorhombic).

  • Bond Lengths :

    • C=O: 1.224 Å.

    • C–N: 1.332 Å.

Challenges and Solutions

  • Low Solubility : Add co-solvents (e.g., DMSO) or use ultrasonic agitation.

  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Condensation65–7892–952–4High
Azide Coupling58–6488–9012–24Moderate

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40%.

  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the indole moiety, leading to the formation of reduced derivatives.

    Substitution: The naphthalen-2-yloxy group can undergo substitution reactions, particularly electrophilic aromatic substitution, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can lead to the formation of indoline derivatives.

Scientific Research Applications

Overview

The compound 2-(naphthalen-2-yloxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of hydrazones, including the compound , exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been tested against several cancer cell lines, demonstrating promising results in inhibiting growth and inducing cell death.

Mechanism of Action
The mechanism of action often involves the interaction with specific biological targets such as enzymes or receptors involved in cancer progression. For example, the compound may act as an inhibitor of certain kinases that are crucial for tumor growth and survival.

Agriculture

Insecticidal Properties
The compound has been investigated for its potential as an environmentally friendly insecticide. Diacylhydrazines, related to this compound, have shown effectiveness against lepidopteran larvae and ground-dwelling coleopterans. The use of such compounds can provide a sustainable alternative to conventional pesticides, reducing environmental impact while maintaining agricultural productivity.

Case Studies

  • Field Trials : In field trials conducted by Morou et al. (2013), formulations containing diacylhydrazines were applied to crops infested with target pests. Results indicated a significant reduction in pest populations and minimal non-target effects.
  • Laboratory Studies : Laboratory studies have demonstrated the efficacy of related compounds in disrupting the growth and development of insect larvae through hormonal interference.

Materials Science

Electroluminescent Devices
The compound serves as a precursor in the synthesis of materials for electroluminescent devices. The unique electronic properties imparted by the naphthalene moiety allow for enhanced light emission when incorporated into organic light-emitting diodes (OLEDs).

Synthesis and Characterization
Research has successfully synthesized derivatives of the compound that exhibit desirable photophysical properties. For example, Huang et al. (2009) reported on the synthesis of a related compound that showed improved efficiency in OLED applications.

Table 1: Anticancer Activity of Hydrazone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10Cell cycle arrest
This compoundA549 (Lung)12Kinase inhibition

Table 2: Insecticidal Efficacy Against Lepidopteran Larvae

CompoundApplication Rate (g/ha)% Mortality After 7 Days
Control-5
Compound C5085
Compound D10090

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a common acetohydrazide backbone with several analogs but differs in substituent groups (Table 1):

Compound Name Key Structural Features Reference
2-(Naphthalen-2-yloxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide Naphthalen-2-yloxy, 3E-2-oxoindolylidene
2-(4-Chlorophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide 4-Chlorophenoxy instead of naphthalen-2-yloxy; Z-configuration at indolylidene
2-(Naphthalen-2-yloxy)-N'-[(E)-(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]acetohydrazide Quinoline-based oxo-dihydroquinolinylidene instead of oxoindolylidene
N′-[(E)-1H-Indol-3-ylmethylene]-2-(1-naphthyl)acetohydrazide 1-Naphthyl group instead of 2-naphthyloxy; indole-3-ylmethylene substituent

Table 1. Structural variations among acetohydrazide analogs.

The substitution at the phenoxy/naphthyloxy position and the configuration of the hydrazone linkage (E/Z) significantly influence molecular geometry and intermolecular interactions .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound exhibits characteristic N–H stretching (3250–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C=N (1600–1620 cm⁻¹) vibrations, consistent with hydrazone formation .
  • NMR Spectroscopy : The ¹H NMR spectrum shows signals for naphthalene protons (δ 7.2–8.5 ppm), indole NH (δ 10.2 ppm), and hydrazone CH=N (δ 8.3 ppm) .

Anticancer and Antimicrobial Potential

  • The quinoline derivative (6a) exhibits antiproliferative activity against breast cancer cell lines (IC₅₀ = 8.2 µM) .
  • Chlorinated analogs show enhanced antimicrobial activity due to improved membrane penetration .

Computational Studies

Density functional theory (DFT) studies on N′-[(E)-4-hydroxybenzylidene]-2-(naphthalen-2-yloxy)acetohydrazide reveal:

  • Intramolecular hydrogen bonding between the hydrazide NH and carbonyl oxygen (bond length: 2.12 Å) stabilizes the E-configuration .

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a naphthalene moiety linked to an indole derivative through a hydrazone bond, which is significant for its biological interactions.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of various naphthalene derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects against viruses such as Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV).

  • Mechanism of Action : The antiviral activity is believed to stem from the ability of these compounds to interfere with viral replication processes. For instance, one study demonstrated that related compounds could inhibit the cytopathic effects of HCV on human T-lymphocyte cells at concentrations as low as 2 mg/mL .
CompoundVirus TargetedIC50 (μM)Reference
This compoundHCV32.2
Similar Naphthalene DerivativeHSV31.9

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells by modulating various signaling pathways.

  • Case Study : In vitro assays demonstrated that a related hydrazone exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value of approximately 25 μM . The mechanism involved the activation of caspases and subsequent apoptosis.

3. Antimicrobial Activity

The antimicrobial efficacy of naphthalene derivatives has been documented extensively. The compound has shown promise against various bacterial strains.

  • Research Findings : A study reported that naphthalene derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 μg/mL depending on the strain .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus100
Escherichia coli150

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the naphthalene or indole moieties can enhance efficacy and selectivity against targeted biological pathways.

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Answer:
The synthesis typically involves a multi-step process:

Core formation : Condensation of naphthol derivatives with hydrazide precursors under reflux conditions.

Functionalization : Introduction of the indole-2-one moiety via Schiff base formation, requiring precise pH control (pH 4–6) and anhydrous solvents (e.g., ethanol or DMF) .

Purification : Column chromatography or recrystallization (methanol/water mixtures) to isolate the final product.
Challenges : Low yields due to steric hindrance at the indole nitrogen and competing side reactions (e.g., over-oxidation). Use catalysts like acetic acid to enhance selectivity .

Basic: Which analytical techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm hydrazone bond formation (δ 10–12 ppm for NH) and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns matching the molecular formula .
  • X-ray Crystallography : For unambiguous 3D structure determination (e.g., SHELX software for refinement; PDB deposition recommended) .

Advanced: How can computational methods predict biological activity?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and binding potential .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or inflammatory enzymes). Validate with MD simulations for stability .
  • QSAR Models : Train models on analogs with known IC50_{50} values to prioritize derivatives for synthesis .

Advanced: How to resolve contradictions in pharmacological data?

Answer:

  • Replicate assays : Use orthogonal methods (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
  • Validate assay conditions : Adjust pH, temperature, and co-solvents (DMSO ≤1% v/v) to avoid false positives .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

Basic: What are the recommended storage conditions for stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the hydrazone bond.
  • Solubility : Prepare fresh DMSO stock solutions; avoid repeated freeze-thaw cycles .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Replace the naphthyl group with pyridyl (electron-deficient) or biphenyl (bulky) moieties to probe steric/electronic effects .
  • Bioisosteric replacement : Substitute the indole-2-one with quinazolinone to enhance metabolic stability .
  • Synthetic routes : Optimize microwave-assisted synthesis (80–100°C, 30 min) for rapid analog generation .

Basic: How to assess in vitro toxicity profiles?

Answer:

  • MTT/PrestoBlue assays : Test cytotoxicity in HEK-293 or HepG2 cells (IC50_{50} > 50 µM considered low risk) .
  • hERG inhibition : Patch-clamp assays to evaluate cardiac liability (IC50_{50} < 10 µM flagged for redesign) .
  • Ames test : Screen for mutagenicity using TA98 and TA100 strains .

Advanced: What crystallographic strategies improve refinement accuracy?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • SHELX refinement : Apply TWIN/BASF commands for twinned crystals; ADPS restraints for disordered regions .
  • Deposition : Validate CIF files with CheckCIF (IUCr) before submission to CSD/PDB .

Advanced: How to optimize HPLC methods for purity analysis?

Answer:

  • Column : C18 (5 µm, 250 mm × 4.6 mm) with gradient elution (ACN:H2_2O + 0.1% TFA).
  • Detection : UV at 254 nm (naphthyl π→π* transition) and 280 nm (indole absorption) .
  • Validation : Assess linearity (R2^2 > 0.995), LOD (≤0.1 µg/mL), and recovery (95–105%) per ICH guidelines .

Advanced: What mechanistic insights guide target identification?

Answer:

  • Kinase profiling : Screen against PANTHER Kinase Library to identify off-target effects .
  • SPR/BLI : Measure binding kinetics (kon_{on}/koff_{off}) for candidate receptors (e.g., TNF-α or COX-2) .
  • Transcriptomics : RNA-seq of treated cells to map pathways (e.g., NF-κB or MAPK) .

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